molecular formula C22H23N3O6S2 B2399670 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate CAS No. 877651-71-3

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate

Cat. No.: B2399670
CAS No.: 877651-71-3
M. Wt: 489.56
InChI Key: WTVDVTBHBMQWQY-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a compound with a complex structure featuring diverse functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate involves multiple steps:

  • Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.

  • Attachment of the 2-ethylbutanamido group: : This step involves amide bond formation, often through the reaction of an amine with an acid chloride.

  • Thio-methylation and pyranone formation:

  • Esterification with 2-methoxybenzoic acid: : The final step involves the esterification reaction between the intermediate and 2-methoxybenzoic acid, often using catalytic amounts of acid to drive the reaction to completion.

Industrial Production Methods: The industrial production involves scaling up the lab synthesis with a focus on optimizing yield and purity. Continuous flow chemistry and catalysis might be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative transformations, leading to products with increased oxygen content.

  • Reduction: : Can be reduced at various functional groups, potentially forming different reduced derivatives.

  • Substitution: : The compound is susceptible to nucleophilic and electrophilic substitutions, especially at reactive sites like the thiadiazole ring and ester group.

Common Reagents and Conditions

  • Oxidation: : Use of strong oxidizers like KMnO4 or H2O2 under acidic or basic conditions.

  • Reduction: : Application of reducing agents such as NaBH4 or LiAlH4.

  • Substitution: : Typical conditions involve nucleophiles or electrophiles under mild to moderate temperatures, often in polar solvents.

Major Products: The products vary widely based on the specific reactions but often include hydroxylated, de-esterified, and thio-methyl substituted derivatives.

Scientific Research Applications

Chemistry

  • Acts as a precursor for further chemical syntheses.

  • Utilized in the development of novel materials.

Biology

  • Studied for its potential biochemical interactions.

Medicine

  • Explored for pharmaceutical applications due to its structural complexity, which might offer unique interactions with biological targets.

Industry

  • Potential use in manufacturing advanced organic compounds.

Mechanism of Action

The compound may exert effects by interacting with specific molecular targets within biological systems. The exact mechanism involves:

  • Binding to enzymes: : Modulating enzymatic activity through inhibition or activation.

  • Pathway modulation: : Affecting biochemical pathways at a molecular level, influencing cellular functions.

Comparison with Similar Compounds

Compared to compounds like 4-oxo-4H-pyran-3-yl esters or thiadiazole derivatives, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate stands out due to the unique combination of its functional groups, providing a distinctive set of chemical and biological properties.

Similar Compounds

  • 1,3,4-thiadiazole derivatives

  • 4-oxo-4H-pyran derivatives

  • 2-methoxybenzoate esters

This deep dive covers the essential aspects of this compound. Any particular section you'd like to explore further?

Biological Activity

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound integrates multiple functional groups, including thiadiazole and pyran moieties, which are known for their diverse biological activities. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O6S2C_{22}H_{23}N_{3}O_{6}S_{2} with a molecular weight of approximately 489.6 g/mol. The structural complexity contributes to its pharmacological profiles.

PropertyValue
Molecular FormulaC22H23N3O6S2C_{22}H_{23}N_{3}O_{6}S_{2}
Molecular Weight489.6 g/mol
CAS Number877651-71-3

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For example, studies have shown that derivatives of thiadiazole can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to lower values depending on the specific derivative tested .

Antioxidant Properties

The antioxidant capabilities of this compound are attributed to the presence of the pyran ring and thiadiazole moiety. Research has indicated that compounds within this class can scavenge free radicals effectively, reducing oxidative stress in biological systems. The ability to mitigate oxidative damage makes these compounds promising candidates for therapeutic applications in conditions associated with oxidative stress.

Anticancer Activity

Preliminary studies suggest that derivatives similar to this compound may possess anticancer properties. Compounds containing thiadiazole and pyran structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies

  • Antibacterial Efficacy : A study focused on the synthesis of thiadiazole derivatives found that compounds with structural similarities to the target compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective derivative had an MIC of 25 μg/mL .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that certain derivatives could reduce reactive oxygen species (ROS) levels by over 70%, showcasing their potential as antioxidants.
  • Anticancer Screening : A series of synthesized thiadiazole derivatives were tested against human cancer cell lines, revealing that some compounds led to a reduction in cell viability by up to 60% at concentrations of 10 μM .

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-14-10-16(26)18(11-30-14)31-20(28)15-8-6-7-9-17(15)29-3/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVDVTBHBMQWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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